molecular formula C4H7ClN2O3 B13949210 Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester CAS No. 63982-14-9

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester

Cat. No.: B13949210
CAS No.: 63982-14-9
M. Wt: 166.56 g/mol
InChI Key: AJDIYMCQSLSEAC-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is a chemical compound with the molecular formula C4H7ClN2O3 It is known for its unique structure, which includes a carbamate group, a nitroso group, and a chloroethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester typically involves the reaction of N-methyl-N-nitroso-carbamic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, N-methyl-N-nitroso-, ethyl ester: Similar structure but with an ethyl ester group instead of a chloroethyl ester group.

    Carbamic acid, 2-chloroethyl ester: Lacks the nitroso and N-methyl groups.

    Carbamic acid, N-methyl-N-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester: More complex structure with additional functional groups.

Uniqueness

Carbamic acid, N-methyl-N-nitroso-, 2-chloroethyl ester is unique due to the presence of both the nitroso and chloroethyl ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

63982-14-9

Molecular Formula

C4H7ClN2O3

Molecular Weight

166.56 g/mol

IUPAC Name

2-chloroethyl N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C4H7ClN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3

InChI Key

AJDIYMCQSLSEAC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCCCl)N=O

Origin of Product

United States

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